molecular formula C20H20F3N7O2 B2607194 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide CAS No. 1798039-83-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2607194
CAS No.: 1798039-83-4
M. Wt: 447.422
InChI Key: ZQWXFISLIXZFGX-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a 1H-1,2,4-triazol-1-yl group and at the 6-position with a piperidine-4-carboxamide moiety. The carboxamide nitrogen is further substituted with a 2-methoxy-5-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N7O2/c1-32-16-3-2-14(20(21,22)23)8-15(16)28-19(31)13-4-6-29(7-5-13)17-9-18(26-11-25-17)30-12-24-10-27-30/h2-3,8-13H,4-7H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWXFISLIXZFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyrimidine Ring: This step often involves condensation reactions between suitable amines and carbonyl compounds.

    Coupling Reactions: The triazole and pyrimidine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Functional Group Modifications: Introduction of the methoxy and trifluoromethyl groups can be done through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: As a tool for studying biological pathways and mechanisms.

    Industry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity or modulating their function. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on core scaffolds, substituents, and inferred properties:

Heterocyclic Pyrimidine Derivatives ()

Compounds 4i and 4j in incorporate pyrimidinone cores linked to tetrazole and coumarin groups. Unlike the target compound, these analogs:

  • Replace the triazole with a tetrazole ring.
  • Substitute the piperidine-carboxamide with a coumarin moiety.
  • Lack the trifluoromethylphenyl group.
    Implications : The tetrazole ring in 4i/4j may enhance metabolic stability compared to triazoles, while the coumarin group could improve fluorescence properties for imaging applications .

Triazolyl-Pyridine Derivatives ()

Patent examples 63 and 64 in feature triazolyl-pyridine cores with trifluoromethylphenylamine substituents. Key differences:

  • Core structure : Pyridine (in 63/64) vs. pyrimidine (target compound).
  • Substituents: Trifluoromethyl groups are attached to aryl amines in 63/64, whereas the target compound places the trifluoromethyl group on the methoxyphenyl carboxamide.

Carboxamide-Containing Heterocycles ()

The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) shares a carboxamide functional group but diverges in its heterocyclic architecture:

  • Core : Pyrazolo[3,4-b]pyridine vs. pyrimidine-triazole.
  • Substituents : Ethyl-methylpyrazole vs. trifluoromethylphenyl.
    Implications : Pyrazolo-pyridines are often associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting the target compound may have overlapping therapeutic niches .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Pyrimidine-triazole Piperidine-carboxamide, CF₃-phenyl ~452.4* Kinase inhibition, oncology
: 4i/4j Pyrimidinone Tetrazole, coumarin ~550–600† Fluorescent probes, enzymes
: 63/64 Pyridine-triazole Trifluoromethylphenylamine ~450–470† Antivirals, inflammation
: 1005612-70-3 Pyrazolo-pyridine Ethyl-methylpyrazole, phenyl 374.4 Kinase modulation

*Estimated based on molecular formula. †Approximated from structural analogs.

Research Findings and Trends

  • Triazole vs. Tetrazole : Triazoles (target compound) offer superior π-π stacking interactions in drug-receptor binding compared to tetrazoles (), but tetrazoles may confer better metabolic stability .
  • Trifluoromethyl Positioning : The 2-methoxy-5-CF₃-phenyl group in the target compound likely enhances lipophilicity and membrane permeability relative to the amine-linked CF₃ groups in .
  • Carboxamide Utility : The piperidine-carboxamide moiety in the target compound aligns with trends in kinase inhibitor design, where such groups improve solubility and bioavailability .

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a complex organic molecule that integrates various heterocyclic structures, suggesting potential biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationship (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N9OC_{21}H_{25}N_{9}O with a molecular weight of approximately 419.5 g/mol. The structure features:

  • A triazole ring that is often associated with antimicrobial and anticancer activities.
  • A pyrimidine moiety which is known for its role in nucleic acids and its potential in drug design.
  • A piperidine backbone , contributing to the compound's ability to interact with biological targets.

Antimicrobial Activity

Compounds containing triazole and pyrimidine rings have been shown to exhibit significant antimicrobial properties. Preliminary studies indicate that derivatives of this compound may possess:

  • Antibacterial activity against various strains of bacteria.
  • Antifungal properties , particularly against Candida species.

Anticancer Potential

The anticancer activity of similar compounds has been well-documented. For instance:

  • Triazole-linked pyrimidines have demonstrated efficacy against breast cancer cell lines such as MDA-MB231.

Research findings suggest that the structural complexity of this compound may enhance its biological activity compared to simpler derivatives.

The proposed mechanisms of action for this compound include:

  • Inhibition of enzyme activity : The compound may bind to the active sites of specific enzymes, thereby blocking their function.
  • Interference with cellular pathways : This could lead to apoptosis in cancer cells or inhibition of microbial growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the functional groups attached to the triazole and pyrimidine rings can significantly influence the biological activity. For example:

  • Substituents on the piperidine ring can alter the lipophilicity and binding affinity to biological targets.

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
1H-Triazole derivativesTriazole ring presentAntiviral properties
Pyrimidine-based compoundsPyrimidine coreAnticancer effects
Piperidine derivativesPiperidine structureAntimicrobial activity

In Vitro Studies

In vitro assays conducted on various cancer cell lines (e.g., MDA-MB231) have shown promising results for compounds structurally related to this compound. For instance:

  • Compounds demonstrated IC50 values ranging from 15 µM to 30 µM against breast cancer cell lines, indicating significant cytotoxicity.

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